In Vitro SERT Binding Affinity: 4-Bromo-6-nitroquipazine (Ki = 0.37 nM) Compared to Parent 6-Nitroquipazine and 4-Chloro Analog
In a direct head-to-head study, 4-bromo-6-nitroquipazine displaced [³H]citalopram from rat cortical SERT with a Ki of 0.37 nM, compared to Ki = 0.17 nM for the parent 6-nitroquipazine and Ki = 0.03 nM for the 4-chloro-6-nitroquipazine analog [1]. The 4-bromo derivative is approximately 2.2-fold less potent than the parent but retains sub-nanomolar affinity, whereas the 4-chloro analog is approximately 12.3-fold more potent than the 4-bromo compound [1].
| Evidence Dimension | SERT binding affinity (Ki) measured by [³H]citalopram displacement |
|---|---|
| Target Compound Data | Ki = 0.37 nM (4-bromo-6-nitroquipazine) |
| Comparator Or Baseline | Ki = 0.17 nM (6-nitroquipazine); Ki = 0.03 nM (4-chloro-6-nitroquipazine) |
| Quantified Difference | 2.2-fold lower affinity vs. parent 6-nitroquipazine; 12.3-fold lower affinity vs. 4-chloro-6-nitroquipazine |
| Conditions | Rat cortical synaptic membranes, [³H]citalopram radioligand displacement assay (Se Lee et al., 2002) |
Why This Matters
The sub-nanomolar Ki of 0.37 nM confirms that 4-bromo substitution is well-tolerated at SERT, making this compound a viable scaffold for further radiobromination (⁷⁶Br) without catastrophic loss of target affinity—unlike the 6-bromo analog which loses the critical 6-nitro group.
- [1] Se Lee B, Chu S, Lee BS, Yoon Chi D, Song YS, Jin C. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines. Bioorg Med Chem Lett. 2002;12(5):811-5. PMID: 11859009. BindingDB Ki data for BDBM50110574. View Source
